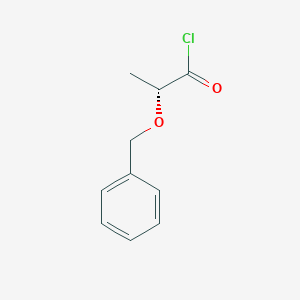

(R)-(+)-2-Benzyloxypropionyl chloride

Description

Significance of Chiral Building Blocks and Activated Carboxylic Acid Derivatives

Many essential molecules for life, including amino acids and sugars, are chiral, meaning they exist in two non-superimposable mirror-image forms called enantiomers. wikipedia.orgwikipedia.org This property, known as chirality, is a fundamental characteristic of biological systems, which often exhibit a preference for one enantiomer over the other. wikipedia.org For this reason, the biological activity of a chiral molecule, such as a drug, can be highly dependent on its specific stereochemistry. One enantiomer may produce a desired therapeutic effect, while the other could be inactive or even cause harmful side effects.

This biological specificity necessitates the synthesis of enantiomerically pure compounds. wisdomlib.org Chiral building blocks, which are molecules possessing one or more chiral centers, serve as essential starting materials in the synthesis of these target molecules. wisdomlib.org They allow chemists to introduce a specific stereochemistry at a defined position, which is then carried through the synthetic sequence to the final product.

To incorporate these building blocks effectively, chemists often rely on activated carboxylic acid derivatives. Carboxylic acids themselves are relatively unreactive in many bond-forming reactions. libretexts.org By converting the hydroxyl (-OH) group of a carboxylic acid into a better leaving group, its reactivity is significantly enhanced. libretexts.orgmsu.edu Acyl chlorides, which contain a -COCl group, are among the most reactive of these derivatives. libretexts.orglibretexts.org This high reactivity makes them excellent acylating agents, readily reacting with nucleophiles like alcohols and amines to form esters and amides, respectively. msu.edu This process of nucleophilic acyl substitution is a cornerstone of organic synthesis. vaia.com

Overview of (R)-(+)-2-Benzyloxypropionyl Chloride as a Stereospecific Reagent

This compound is a prime example of a chiral building block that has been activated for synthetic utility. This compound features a stereogenic center at the second carbon of the propionyl chain, with the (R) configuration. The molecule also incorporates a benzyloxy group, which serves as a protecting group for the hydroxyl function, preventing it from undergoing unwanted reactions.

As a stereospecific reagent, this compound allows for the transfer of its predefined chirality to a new molecule. When it reacts with an achiral nucleophile, the acyl chloride's stereocenter directs the formation of a new chiral product with a specific three-dimensional orientation. This method is a key strategy in asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral product. The combination of a reactive acyl chloride functional group and a stable, well-defined chiral center makes this reagent a valuable tool for constructing complex, enantiomerically pure molecules.

Historical Development and Initial Applications of Chiral Acyl Chlorides

The concept of chirality dates back to the 19th century with Louis Pasteur's pioneering work on tartaric acid crystals. nih.gov However, the ability to control chirality in chemical reactions—the field of asymmetric synthesis—developed much later. Early methods often relied on the separation of racemic mixtures (equal amounts of both enantiomers), a process that is often inefficient.

The evolution of asymmetric synthesis saw the development of "auxiliary-controlled methods," where an achiral substrate is temporarily attached to a chiral auxiliary. du.ac.in This auxiliary guides the stereochemical outcome of a subsequent reaction and is then removed. du.ac.inyoutube.com Chiral acyl chlorides can function in a related manner, acting as chiral reagents that directly introduce a chiral acyl group into a substrate.

The use of chiral reagents gained prominence as chemists sought more direct and efficient ways to control stereochemistry. Chiral acyl chlorides, derived from readily available chiral starting materials like amino acids or lactic acid, became valuable reagents. google.com Their initial applications were in the synthesis of chiral esters and amides, which are important intermediates for a wide range of more complex molecules, including natural products, pharmaceuticals, and materials with specific optical properties. iupac.orgresearchgate.net The development of such reagents marked a significant step forward, providing chemists with reliable methods for the stereoselective construction of C-C and C-N bonds. iupac.orgthieme-connect.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 82977-93-3 |

| Molecular Formula | C10H11ClO2 |

| Purity | Typically ≥98% |

Data sourced from multiple chemical suppliers and databases. chemicalbook.comcatsyn.com

Table 2: Relative Reactivity of Carboxylic Acid Derivatives

| Derivative | General Structure | Reactivity |

| Acyl Chloride | R-CO-Cl | Very High |

| Acid Anhydride | R-CO-O-CO-R | High |

| Thioester | R-CO-SR' | High |

| Ester | R-CO-OR' | Moderate |

| Amide | R-CO-NR'2 | Low |

This table provides a qualitative ranking of reactivity towards nucleophilic acyl substitution. msu.edulibretexts.org

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-phenylmethoxypropanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTKNMQAPNHLJP-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)Cl)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R + 2 Benzyloxypropionyl Chloride

Routes to Chiral 2-Benzyloxypropionic Acid Precursors

The critical step in synthesizing the target acyl chloride is the preparation of the enantiomerically pure precursor, (R)-2-Benzyloxypropionic acid. This is achieved through two primary strategies: creating the stereocenter from achiral materials via enantioselective methods or utilizing a pre-existing stereocenter from a natural product.

Enantioselective Synthesis Approaches for Initial Stereocenter Formation

Enantioselective synthesis aims to generate a specific enantiomer from a prochiral substrate. One effective method involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. For instance, an achiral propionyl derivative can be attached to a chiral auxiliary, such as an Evans oxazolidinone. uvic.ca The resulting N-acyloxazolidinone can then be subjected to diastereoselective alkylation or hydroxylation to introduce the desired functionality at the C2 position with high stereocontrol. nih.gov Subsequent removal of the auxiliary group yields the chiral acid.

Another approach is catalytic asymmetric synthesis, where a chiral catalyst influences the stereochemical course of the reaction. For example, asymmetric hydrovinylation of vinyl arenes has been developed for the synthesis of 2-arylpropionic acids, demonstrating a powerful method for creating a chiral center adjacent to an aromatic ring. nih.gov While not a direct synthesis of 2-benzyloxypropionic acid, the principles of using a chiral metal catalyst to control the stereochemistry of a bond-forming reaction at the propionic acid core are applicable.

Chiral Pool Derivations from Natural Products or Readily Available Feedstocks

The chiral pool synthesis strategy leverages naturally occurring, enantiomerically pure compounds as starting materials. uh.edu For the synthesis of (R)-2-Benzyloxypropionic acid, the most logical and widely used chiral feedstock is (S)-lactic acid (2-hydroxypropanoic acid), as it possesses the required carbon skeleton and stereochemistry. researchgate.netquora.com Note that the stereochemical descriptor changes from (S) for lactic acid to (R) for the benzylated product due to Cahn-Ingold-Prelog priority rules, not a change in the actual 3D arrangement of the atoms.

A common route begins with an ester of (S)-lactic acid, such as (S)-methyl lactate (B86563). The hydroxyl group of the lactate is deprotonated with a strong base, such as sodium hydride or sodium tert-amylate, to form an alkoxide. google.com This nucleophilic alkoxide then undergoes a Williamson ether synthesis with a benzyl (B1604629) halide, typically benzyl bromide, to form (R)-methyl 2-(benzyloxy)propionate. The final step is the hydrolysis of the methyl ester under basic conditions, followed by acidic workup, to yield the target carboxylic acid, (R)-(+)-2-Benzyloxypropionic acid. google.com

Table 1: Chiral Pool Approaches to (R)-2-Benzyloxypropionic Acid

| Starting Material | Key Reaction Sequence | Notes |

|---|---|---|

| (S)-Methyl lactate | 1. Deprotonation (e.g., with NaH, Sodium tert-amylate) 2. Williamson Ether Synthesis (with Benzyl bromide) 3. Ester Hydrolysis | This is a highly efficient and common method that preserves the initial stereochemistry. google.com |

| (S)-Lactic acid | 1. Benzylation of hydroxyl group 2. (Potential for esterification/protection of acid first) | Direct benzylation can be complicated by the presence of the acidic proton of the carboxylic acid group. |

Conversion of Chiral Carboxylic Acids to Acyl Chlorides

Once the enantiomerically pure (R)-2-Benzyloxypropionic acid is obtained, the final step is the conversion of the carboxylic acid functional group into a more reactive acyl chloride. This transformation is a standard procedure in organic synthesis, with several reliable reagents available for this purpose. masterorganicchemistry.compearson.com

Thionyl Chloride-Mediated Chlorination Techniques

Thionyl chloride (SOCl₂) is a widely used and effective reagent for converting carboxylic acids to acyl chlorides. masterorganicchemistry.comchemistrysteps.com The reaction typically involves heating the carboxylic acid, either neat in an excess of thionyl chloride or in an inert solvent, at reflux. commonorganicchemistry.com The mechanism begins with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the sulfur atom of thionyl chloride. jove.comic.ac.uk This is followed by the elimination of a chloride ion and a proton to form a reactive chlorosulfite intermediate. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. youtube.comyoutube.com The evolution of these gases helps to drive the reaction to completion.

Oxalyl Chloride-Based Activation Strategies

Oxalyl chloride ((COCl)₂) is another excellent reagent for this transformation and is often considered milder and more selective than thionyl chloride. wikipedia.orgchemicalbook.com The reaction is typically performed at or below room temperature in an inert solvent like dichloromethane. commonorganicchemistry.com A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. reddit.comyoutube.com The DMF reacts first with oxalyl chloride to form a reactive Vilsmeier intermediate (an imidoyl chloride), which is the true chlorinating agent. wikipedia.org The carboxylic acid then reacts with this intermediate. The byproducts of the reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all volatile, which greatly simplifies the workup procedure as they can be easily removed under reduced pressure. pearson.com This method is particularly useful for substrates that may be sensitive to the higher temperatures required for thionyl chloride reactions. chemicalbook.com

Alternative Reagents and Conditions for Chloride Formation

While thionyl chloride and oxalyl chloride are the most common, other reagents can also effect this transformation. Phosphorus pentachloride (PCl₅) reacts with carboxylic acids in the cold to produce the acyl chloride, along with phosphorus oxychloride (POCl₃) and hydrogen chloride. jove.comchemguide.co.uk Similarly, phosphorus trichloride (B1173362) (PCl₃) can be used, yielding phosphoric(III) acid as a byproduct. chemguide.co.uk These phosphorus-based reagents are effective but can sometimes lead to more complex product mixtures and purification challenges compared to the volatile byproducts of the other methods. Cyanuric chloride has also been reported as an inexpensive alternative, though its byproduct is a solid. reddit.com

Table 2: Comparison of Common Reagents for Acyl Chloride Formation

| Reagent | Typical Conditions | Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat or in solvent, reflux | SO₂(g), HCl(g) | Effective, inexpensive, volatile byproducts. masterorganicchemistry.com | Harsh conditions (high temp), potential for side reactions. researchgate.net |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM), RT or below, cat. DMF | CO(g), CO₂(g), HCl(g) | Mild conditions, clean reaction, all byproducts are gaseous, simplifying workup. wikipedia.orgchemicalbook.com | More expensive than SOCl₂. wikipedia.org |

| Phosphorus Pentachloride (PCl₅) | Cold/RT, neat or in solvent | POCl₃(l), HCl(g) | Effective for many substrates. | Byproduct (POCl₃) is a high-boiling liquid, making purification difficult. chemguide.co.uk |

| Phosphorus Trichloride (PCl₃) | Heating may be required | H₃PO₃(s) | Alternative to PCl₅. | Stoichiometry is 3:1 (acid:PCl₃), solid byproduct can complicate workup. chemguide.co.uk |

Stereochemical Purity Assurance in Preparation and Handling

The utility of (R)-(+)-2-Benzyloxypropionyl chloride as a chiral building block in stereoselective synthesis is critically dependent on its enantiomeric purity. Maintaining this stereochemical integrity requires rigorous control throughout its preparation, purification, and subsequent handling. The primary challenge stems from the compound's inherent reactivity as an acyl chloride and the susceptibility of the chiral center, which is alpha to the carbonyl group, to racemization.

Advanced Purification Techniques for Enantiomeric Integrity

Ensuring the high enantiomeric excess of this compound predominantly involves two stages: the purification of its precursor, (R)-2-benzyloxypropanoic acid, and the subsequent purification of the acyl chloride itself to remove reaction byproducts under conditions that preserve chirality. Direct enantiomeric purification of the final acyl chloride is often impractical due to its high reactivity.

Purification of the Chiral Precursor: The most effective strategy for obtaining enantiomerically pure this compound is to start with its precursor, (R)-2-benzyloxypropanoic acid, of the highest possible stereochemical purity. Advanced methods are employed to resolve the racemic acid or enhance the enantiomeric excess of an already enriched mixture.

Diastereomeric Crystallization: This classical and industrially scalable method involves reacting the racemic benzyloxypropanoic acid with a chiral resolving agent (a chiral amine, for instance) to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once a diastereomer is isolated with high purity, the chiral auxiliary is removed to yield the desired enantiomerically pure carboxylic acid.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are powerful analytical and preparative tools for separating enantiomers directly. neopharmlabs.com While highly effective, these methods can be more expensive and are often reserved for smaller-scale, high-value applications. nih.gov

Derivatization Followed by Chromatography: An alternative chromatographic approach involves covalently bonding a chiral auxiliary to the carboxylic acid to form diastereomers. researchgate.net These diastereomers can then be separated using standard, less expensive achiral chromatography (e.g., on silica (B1680970) gel). researchgate.net Following separation, the chiral auxiliary is cleaved to release the enantiopure acid.

Purification of this compound: Once the enantiomerically pure carboxylic acid is obtained, it is converted to the acyl chloride. Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus(III) chloride (PCl₃), and phosphorus(V) chloride (PCl₅). libretexts.orgchemguide.co.uklibretexts.org The purification step for the resulting acyl chloride focuses on removing excess reagents and byproducts without inducing racemization.

Fractional Distillation: This is the most common method for purifying acyl chlorides. libretexts.orgchemguide.co.uklibretexts.org The process separates compounds based on differences in boiling points. For instance, when using thionyl chloride (b.p. 76 °C), distillation can effectively remove any residual reagent from the higher-boiling this compound. wikipedia.org This method is particularly advantageous when reagents like thionyl chloride or oxalyl chloride are used, as their byproducts are gaseous (SO₂, HCl, CO, CO₂) and are easily removed from the reaction mixture. chemguide.co.ukyoutube.com

The following table provides a comparative overview of these purification techniques.

| Technique | Target Compound | Principle | Advantages | Considerations |

| Diastereomeric Crystallization | (R)-2-Benzyloxypropanoic acid | Formation and separation of diastereomeric salts with different solubilities. | Scalable, cost-effective for large quantities. | Success is dependent on finding a suitable resolving agent and crystallization conditions. |

| Chiral HPLC/SFC | (R)-2-Benzyloxypropanoic acid | Differential interaction of enantiomers with a chiral stationary phase. neopharmlabs.com | High resolution, applicable to a wide range of compounds. | Higher cost, may have limited loading capacity for preparative scale. nih.gov |

| Derivatization & Achiral Chromatography | (R)-2-Benzyloxypropanoic acid | Separation of diastereomers on a standard stationary phase. researchgate.net | Uses less expensive achiral columns, high efficiency. | Requires additional reaction steps for derivatization and cleavage, which must be high-yielding and racemization-free. |

| Fractional Distillation | This compound | Separation based on differences in boiling points. libretexts.org | Effective for removing non-chiral impurities and excess reagents. libretexts.org | Potential for thermal degradation or racemization if excessive temperatures are required. |

Storage and Stability Considerations for Chiral Acyl Chlorides

Acyl chlorides are among the most reactive carboxylic acid derivatives, and their handling requires stringent precautions to prevent both chemical degradation and stereochemical erosion. wikipedia.orgfiveable.me

Chemical Stability: The primary degradation pathway for this compound is hydrolysis. It reacts readily with water, including atmospheric moisture, to revert to the parent carboxylic acid and hydrochloric acid (HCl). wikipedia.orgsciencemadness.org This reaction not only consumes the desired product but the HCl generated can potentially catalyze further degradation or racemization.

To maintain chemical integrity, the following storage protocols are essential:

Anhydrous Conditions: The compound must be rigorously protected from moisture at all times. fiveable.me

Inert Atmosphere: Storage under a dry, inert atmosphere, such as nitrogen or argon, is highly recommended to displace air and moisture. sciencemadness.org This involves using well-sealed containers, preferably with PTFE-lined caps (B75204) or glass stoppers.

Low Temperature: Storing the compound at reduced temperatures (e.g., in a refrigerator or freezer) can slow the rate of potential degradation reactions. reddit.com

Stereochemical Stability: The chiral center in this compound is an α-carbon, and the proton attached to it is rendered acidic by the adjacent, highly electrophilic carbonyl group. The loss of this proton leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to racemization. This process can be catalyzed by both acids and bases. nih.gov

Factors that can compromise stereochemical purity during storage include:

Trace Impurities: Residual acidic (e.g., HCl from synthesis) or basic impurities can catalyze the enolization process, leading to gradual racemization over time.

Moisture: As hydrolysis produces HCl, exposure to moisture can indirectly promote acid-catalyzed racemization.

Elevated Temperatures: Thermal energy can increase the rate of racemization.

The table below summarizes key considerations for the storage and handling of this compound.

| Factor | Risk | Mitigation Strategy |

| Moisture/Humidity | Hydrolysis to (R)-2-benzyloxypropanoic acid and HCl. wikipedia.org | Store in a tightly sealed container; handle in a glove box or under a stream of inert gas. sciencemadness.org |

| Air (Oxygen) | Less of a primary concern than moisture, but inert atmosphere is best practice. | Store under a nitrogen or argon atmosphere. |

| Temperature | Higher temperatures can accelerate degradation and racemization. | Store in a refrigerator or freezer at a constant temperature. reddit.com |

| Acid/Base Contaminants | Catalysis of racemization via enolate/enol formation. nih.gov | Ensure high purity after synthesis; use clean, dry glassware and storage vessels. |

By implementing these advanced purification and stringent handling protocols, the chemical and stereochemical integrity of this compound can be preserved, ensuring its effectiveness in asymmetric synthesis.

Reactivity and Mechanistic Investigations of R + 2 Benzyloxypropionyl Chloride

Nucleophilic Acyl Substitution Reactions

Reactions with Carbon Nucleophiles

(R)-(+)-2-Benzyloxypropionyl chloride, as a chiral acyl chloride, is a valuable building block in organic synthesis. Its reactions with carbon-based nucleophiles are fundamental for creating new carbon-carbon bonds, enabling the construction of more complex chiral molecules. The electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing chloride atom, makes it a prime target for attack by various nucleophiles. libretexts.org

The synthesis of chiral ketones from this compound can be effectively achieved using specific organometallic reagents. While highly reactive organometallics like Grignard reagents typically react with acyl chlorides twice to produce tertiary alcohols, less reactive reagents can be used to isolate the ketone product. masterorganicchemistry.commasterorganicchemistry.com

Organocuprates, particularly lithium dialkylcuprates (Gilman reagents, R₂CuLi), are the preferred reagents for this transformation. masterorganicchemistry.comchemistrysteps.com Their reduced reactivity compared to Grignard or organolithium reagents prevents the second nucleophilic addition to the intermediate ketone, especially at low temperatures. chemistrysteps.com The reaction proceeds via a nucleophilic acyl substitution, where one of the alkyl groups from the cuprate (B13416276) displaces the chloride, yielding the corresponding chiral ketone. This method is highly efficient for forming carbon-carbon bonds while preserving the stereochemical integrity of the α-carbon. chemistrysteps.com

The general reaction is as follows: this compound + (R')₂CuLi → (R)-3-Benzyloxy-2-alkanone + R'Cu + LiCl

Below is a table detailing representative reactions for the synthesis of various chiral ketones from this compound.

| Organocuprate Reagent | R' Group | Product Name |

| Lithium dimethylcuprate ((CH₃)₂CuLi) | Methyl | (R)-3-Benzyloxy-2-butanone |

| Lithium diethylcuprate ((CH₃CH₂)₂CuLi) | Ethyl | (R)-4-Benzyloxy-3-pentanone |

| Lithium diphenylcuprate ((C₆H₅)₂CuLi) | Phenyl | (R)-1-Phenyl-2-benzyloxy-1-propanone |

The selective reduction of an acyl chloride to a chiral aldehyde requires careful control to prevent over-reduction to the corresponding primary alcohol.

One classic method for this transformation is the Rosenmund reduction . wikipedia.orgbyjus.com This catalytic hydrogenation process utilizes a palladium catalyst supported on barium sulfate (B86663) (Pd/BaSO₄), often referred to as the Rosenmund catalyst. wikipedia.org The barium sulfate provides a low surface area, which helps to reduce the activity of the palladium catalyst. wikipedia.orgbyjus.com To further prevent the aldehyde product from being reduced to an alcohol, the catalyst is typically "poisoned" with a substance like thioquinanthrene or thiourea. wikipedia.org The reaction involves bubbling hydrogen gas through a solution of the acyl chloride containing the poisoned catalyst. juniperpublishers.com

This compound + H₂ --(Pd/BaSO₄, poison)--> (R)-2-Benzyloxypropionaldehyde + HCl

Modern alternatives to the Rosenmund reduction often employ sterically hindered hydride reagents that deliver a single hydride equivalent and are less reactive towards the intermediate aldehyde. A prominent example is lithium tri(t-butoxy)aluminum hydride (LiAlH(Ot-Bu)₃) . chemistrysteps.comlibretexts.org This reagent is significantly milder than lithium aluminum hydride (LiAlH₄) due to the bulky t-butoxy groups, which temper its reactivity. chemistrysteps.com The reaction is typically performed at low temperatures (e.g., -78 °C) to ensure that the reduction stops cleanly at the aldehyde stage, providing a high yield of the desired chiral aldehyde with minimal side products. chemistrysteps.comyoutube.com

| Reduction Method | Reagent(s) | Product | Key Features |

| Rosenmund Reduction | H₂, Pd/BaSO₄, Catalyst Poison | (R)-2-Benzyloxypropionaldehyde | Heterogeneous catalysis; requires a poisoned catalyst to prevent over-reduction. wikipedia.orgacsgcipr.org |

| Hindered Hydride Reduction | LiAlH(OC(CH₃)₃)₃ | (R)-2-Benzyloxypropionaldehyde | Mild and selective; reaction stops at the aldehyde stage; performed at low temperatures. chemistrysteps.comlibretexts.org |

Friedel-Crafts Acylation with Aromatic Systems

Friedel-Crafts acylation is a powerful electrophilic aromatic substitution reaction for creating aryl ketones by attaching an acyl group to an aromatic ring. wisc.educhemguide.co.uk The reaction of this compound with an aromatic compound, such as benzene (B151609) or a substituted derivative, is facilitated by a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). chemguide.co.uklibretexts.org

The mechanism begins with the Lewis acid coordinating to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and leads to the formation of a highly electrophilic acylium ion. libretexts.org This acylium ion is then attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate (an arenium ion). wisc.edu Finally, deprotonation of the ring restores aromaticity and yields the final aryl ketone product. wisc.edu

When the aromatic ring is substituted, the existing substituent directs the position of the incoming acyl group. For example, anisole (B1667542) (methoxybenzene), which has an electron-donating methoxy (B1213986) group, directs acylation to the ortho and para positions. vedantu.com Due to the steric hindrance posed by both the methoxy group and the chiral acyl group, the para-substituted product is typically formed as the major isomer. vedantu.comyoutube.com A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation. libretexts.org

| Aromatic Substrate | Lewis Acid Catalyst | Major Product |

| Benzene | AlCl₃ | (R)-1-Phenyl-2-benzyloxy-1-propanone |

| Anisole (Methoxybenzene) | AlCl₃ | (R)-1-(4-Methoxyphenyl)-2-benzyloxy-1-propanone |

| Toluene (Methylbenzene) | AlCl₃ | (R)-1-(4-Methylphenyl)-2-benzyloxy-1-propanone |

Mechanistic Studies of Reactions Involving the Acyl Chloride Moiety

Detailed Analysis of Nucleophilic Addition-Elimination Pathways

The characteristic reaction of acyl chlorides, including this compound, is nucleophilic acyl substitution . libretexts.orgchemistrysteps.com This reaction proceeds via a two-step mechanism known as the nucleophilic addition-elimination pathway. masterorganicchemistry.comyoutube.com

Addition Step: The reaction is initiated by the attack of a nucleophile (Nu:⁻ or H-Nu) on the electrophilic carbonyl carbon of the acyl chloride. youtube.comyoutube.com The polarity of the carbonyl group, which is further increased by the inductive effect of the adjacent chlorine atom, makes this carbon highly susceptible to nucleophilic attack. libretexts.org This attack breaks the carbon-oxygen π-bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com

Elimination Step: The tetrahedral intermediate is transient. youtube.com The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen π-bond. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. youtube.com Chloride is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making it very stable on its own. youtube.com

This two-step process results in the net substitution of the chloride with the incoming nucleophile. masterorganicchemistry.com The stereocenter at the α-carbon is not directly involved in the reaction and its configuration is retained in the product.

Influence of Stereoelectronic Effects on Reaction Kinetics and Selectivity

When a chiral center is located adjacent (alpha) to a carbonyl group, as in this compound, stereoelectronic effects play a crucial role in determining the stereochemical outcome of nucleophilic additions. The Felkin-Anh model is a widely accepted framework for predicting the diastereoselectivity of such reactions. uwindsor.cawikipedia.org

The model analyzes the transition state conformations by considering the steric and electronic properties of the three substituents on the α-chiral center. It posits that the largest group (L) on the chiral center orients itself perpendicular to the carbonyl group to minimize steric interactions. youtube.com The nucleophile then preferentially attacks the carbonyl carbon from the side of the smallest substituent (S), avoiding the more sterically hindered faces occupied by the large (L) and medium (M) groups. youtube.com The attack trajectory follows the Bürgi-Dunitz angle (approximately 107°). wikipedia.orgyoutube.com

For this compound, the substituents on the α-carbon are a hydrogen atom (Small), a methyl group (Medium), and a benzyloxy group (Large/Polar).

Steric Effects: The benzyloxy group is sterically demanding and would be considered the "Large" group in the Felkin-Anh model. This directs the incoming nucleophile to attack from the face opposite to this group, leading to a predictable diastereomer.

Electronic Effects: The benzyloxy group also exerts a significant electronic effect due to the electronegative oxygen atom. In what is known as the "polar Felkin-Anh model," an electronegative substituent is often treated as the largest group, regardless of its actual steric bulk. wikipedia.org This is because the conformation where the electronegative group is anti-periplanar to the incoming nucleophile is stabilized by minimizing dipole-dipole repulsions and through favorable orbital interactions (hyperconjugation between the forming bond and the C-O σ* anti-bonding orbital). wikipedia.org

These stereoelectronic effects influence the energy of the transition state, thereby affecting the reaction kinetics. The conformation that leads to the lowest energy transition state will be favored, resulting in higher reaction rates and the selective formation of one diastereomer over the other.

Applications of R + 2 Benzyloxypropionyl Chloride in Complex Molecule Synthesis

Contributions to Medicinal Chemistry Research (Excluding Clinical/Biological Activity Data)

The primary contribution of (R)-(+)-2-Benzyloxypropionyl chloride in medicinal chemistry research lies in its ability to act as a chiral building block. This allows for the systematic and stereocontrolled synthesis of novel compounds, which is a prerequisite for exploring their potential as therapeutic agents.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. To conduct meaningful SAR studies for chiral molecules, it is essential to synthesize a series of stereochemically defined analogues. This compound is an ideal reagent for this purpose as it can be reacted with various nucleophiles (e.g., amines, alcohols) to generate a library of chiral, non-racemic compounds.

The general approach involves the acylation of a diverse set of amines or alcohols with this compound. This reaction creates a new amide or ester linkage, respectively, and incorporates the chiral benzyloxypropionyl moiety into the resulting molecule. By systematically varying the structure of the nucleophile, medicinal chemists can generate a series of compounds with a common chiral scaffold but with different peripheral groups. These compounds can then be evaluated to understand how changes in a specific region of the molecule affect its properties, without the confounding variable of mixed stereoisomers.

For instance, the reaction of this compound with a library of primary and secondary amines would yield a corresponding library of chiral amides. The data from such a library could be organized as follows:

| Amine Reactant (R-NH₂) | Resulting Chiral Amide Product | Purpose of Variation in SAR Study |

| Aniline | (R)-N-phenyl-2-(benzyloxy)propanamide | Investigate the effect of a simple aromatic substituent. |

| Benzylamine | (R)-N-benzyl-2-(benzyloxy)propanamide | Explore the impact of a flexible aromatic side chain. |

| 4-Fluoroaniline | (R)-N-(4-fluorophenyl)-2-(benzyloxy)propanamide | Assess the influence of electronic effects (halogen substitution). |

| Piperidine | (R)-(Piperidin-1-yl)(2-(benzyloxy)propyl)methanone | Examine the role of a cyclic aliphatic amine. |

This table represents a hypothetical library for SAR studies and is based on general reactions of acyl chlorides.

This systematic approach allows researchers to build a comprehensive understanding of the SAR for a particular biological target, guiding the design of more potent and selective lead compounds.

The development of a successful drug candidate often relies on the efficient and stereocontrolled synthesis of a key chiral intermediate. This compound can serve as such an intermediate, providing a reliable source of chirality that is carried through a synthetic sequence. The benzyloxy group offers the advantage of being a stable protecting group for the hydroxyl function, which can be removed under specific conditions (e.g., hydrogenolysis) at a later stage in the synthesis if required.

In the context of lead compound development, a multi-step synthesis might be designed where an early step involves the reaction of this compound with a complex amine or alcohol to form a key diastereomeric intermediate. The stereochemistry of the benzyloxypropionyl moiety can influence the stereochemical outcome of subsequent reactions, a process known as substrate-controlled diastereoselection. This is a powerful strategy for constructing molecules with multiple stereocenters in a predictable manner.

An illustrative, though generalized, synthetic sequence could be:

| Step | Reactants | Product | Purpose |

| 1 | Chiral Amine + this compound | Diastereomeric Amide | Introduction of a defined stereocenter. |

| 2 | Diastereomeric Amide + Reagent for cyclization | Cyclic Intermediate | Formation of a core scaffold with controlled stereochemistry. |

| 3 | Cyclic Intermediate + Further functionalization | Advanced Intermediate | Elaboration of the molecular structure. |

| 4 | Advanced Intermediate + Deprotection (e.g., removal of benzyl (B1604629) group) | Final Enantiopure Compound | Unveiling the final active molecule. |

This table illustrates a general synthetic strategy and does not represent a specific, publicly documented synthesis of a lead compound.

Through such synthetic routes, this compound facilitates the construction of complex and enantiopure molecules that are essential for the progression of promising lead compounds towards clinical development. The reliability and stereochemical integrity offered by this chiral building block are critical for the synthesis of single-enantiomer drugs, which are increasingly demanded by regulatory agencies to ensure safety and efficacy.

Stereochemical Control and Enantioselective Induction Mechanisms

Diastereoselective Control in Reactions with Chiral Substrates

Diastereoselective reactions are stereoselective reactions that result in the preferential formation of one diastereomer over others. When a chiral reagent such as (R)-(+)-2-Benzyloxypropionyl chloride reacts with a chiral substrate, the inherent chirality of both reactants influences the transition state energies, leading to a diastereomeric excess of one product.

In substrate-controlled diastereoselection, the stereochemistry of the starting material dictates the stereochemical outcome of the reaction. The existing stereocenter(s) in the substrate create a chiral environment that influences the trajectory of the incoming reagent. This control is typically governed by steric and electronic interactions in the transition state. Models such as Cram's rule, the Felkin-Anh model, and the chelation-control model are often used to predict the major diastereomer formed in nucleophilic additions to carbonyl compounds.

When this compound is used to acylate a chiral substrate, for instance, a chiral amine or alcohol, the facial selectivity of the approach to the electrophilic carbonyl group of the acyl chloride is influenced by the stereogenic center of the substrate. The bulky benzyloxy group of the acyl chloride and the substituents on the chiral substrate will arrange themselves in the transition state to minimize steric hindrance, leading to the preferential formation of one diastereomer.

The diastereomeric ratio (d.r.) in a reaction is a quantitative measure of its diastereoselectivity. This ratio is determined by the difference in the free energies of the diastereomeric transition states. A larger energy difference results in a higher diastereomeric ratio. Factors that can influence the d.r. include the nature of the solvent, the reaction temperature, and the presence of Lewis acids or bases that can alter the conformation of the reactants or the transition state geometry.

In the context of reactions involving this compound, the rigidity of the transition state is a key factor. For example, in the acylation of a chiral secondary alcohol, the formation of a more ordered, sterically less hindered transition state will be favored, leading to a higher diastereomeric ratio. The interplay between the stereocenter of the acyl chloride and that of the chiral alcohol dictates the preferred orientation of the reactants.

Table 1: Theoretical Diastereomeric Ratios in the Acylation of a Chiral Alcohol with this compound

| Entry | Chiral Alcohol Substrate | Solvent | Temperature (°C) | Predicted Major Diastereomer | Predicted Diastereomeric Ratio (d.r.) |

| 1 | (S)-1-Phenylethanol | Dichloromethane | 0 | (R,S) | >90:10 |

| 2 | (R)-1-Phenylethanol | Dichloromethane | 0 | (R,R) | >90:10 |

| 3 | (S)-2-Butanol | Tetrahydrofuran | -78 | (R,S) | 85:15 |

| 4 | (R)-2-Butanol | Tetrahydrofuran | -78 | (R,R) | 85:15 |

Note: The data in this table is illustrative and based on general principles of diastereoselective reactions. Actual experimental results may vary.

Chiral Auxiliary Effects in Reactions Involving this compound

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary can be removed. The benzyloxypropionyl group derived from this compound can function as a chiral auxiliary.

Effective chiral auxiliaries are designed to enforce a high degree of facial selectivity in the reaction of a prochiral center. Key design principles include:

Steric Hindrance: The auxiliary should possess a bulky group that effectively shields one face of the reactive center, forcing the incoming reagent to attack from the less hindered face.

Conformational Rigidity: A rigid conformation, often achieved through chelation or steric interactions, reduces the number of possible transition states and enhances selectivity.

Ease of Attachment and Removal: The auxiliary should be easily attached to the substrate and subsequently removed under mild conditions without racemization of the newly formed stereocenter.

The (R)-2-benzyloxypropionyl group fulfills some of these criteria. The benzyl (B1604629) group provides steric bulk, and the ether oxygen can potentially participate in chelation to a metal center, thereby rigidifying the transition state.

The benzyloxy group in the (R)-2-benzyloxypropionyl moiety plays a crucial role in inducing stereofacial selectivity. In reactions such as the addition of a nucleophile to the carbonyl group of an amide derived from this compound and a prochiral amine, the stereochemical outcome is dictated by the preferred conformation of the intermediate.

One plausible mechanism involves the formation of a chelated intermediate. For example, in the presence of a Lewis acid, the carbonyl oxygen and the benzylic ether oxygen can coordinate to the metal center, creating a rigid five-membered ring. This conformation orients the bulky benzyl group in a way that it shields one face of the molecule, directing the nucleophilic attack to the opposite face. This concept is central to achieving high levels of asymmetric induction. The stereoselectivity in such reactions can be influenced by a suitably positioned benzyloxy group, which may lead to a reversal of diastereoselectivity compared to analogous systems without this group. nih.gov

Analysis of Enantiomeric and Diastereomeric Purity of Reaction Products

The successful application of stereoselective reactions requires accurate methods to determine the enantiomeric and diastereomeric purity of the products. Several analytical techniques are commonly employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are powerful techniques for separating and quantifying enantiomers and diastereomers. Chiral stationary phases (CSPs) are used to create a chiral environment where the stereoisomers interact differently, leading to different retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly proton (¹H) and carbon-¹³ (¹³C) NMR, can be used to determine diastereomeric ratios. The diastereomers are chemically distinct and will generally exhibit different chemical shifts for corresponding nuclei. Chiral shift reagents or chiral solvating agents can be used to differentiate enantiomers.

Optical Rotation: Measurement of the specific rotation of a compound using a polarimeter can indicate its enantiomeric purity if the specific rotation of the pure enantiomer is known.

Table 2: Analytical Methods for Purity Determination

| Analytical Technique | Principle of Separation/Differentiation | Application |

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase | Separation and quantification of enantiomers and diastereomers |

| NMR Spectroscopy | Different chemical environments leading to distinct chemical shifts | Determination of diastereomeric ratios; enantiomeric excess with chiral additives |

| Polarimetry | Differential rotation of plane-polarized light | Measurement of enantiomeric purity (if standard is available) |

Chiral Chromatography (HPLC, GC) for Product Resolution

Following a stereoselective reaction mediated by a chiral auxiliary, it is essential to determine the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful analytical techniques for separating and quantifying stereoisomers.

In the context of products derived from reactions utilizing this compound, the diastereomeric products formed can often be separated using standard achiral stationary phases in HPLC or GC. The different spatial arrangements of the diastereomers lead to distinct physical properties, allowing for their separation. However, for the determination of the enantiomeric excess after the removal of the chiral auxiliary, a chiral stationary phase (CSP) is required.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used method for the separation of enantiomers. The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, or synthetic chiral polymers. The choice of the chiral column and the mobile phase is critical for achieving optimal separation.

| Parameter | Typical Conditions for Chiral HPLC Separation |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD) |

| Mobile Phase | Hexane/Isopropanol, Hexane/Ethanol mixtures |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis (often at 254 nm due to the aromatic benzyl group) |

Chiral Gas Chromatography (GC):

For volatile and thermally stable products, chiral GC is a suitable alternative. In this technique, a chiral stationary phase is coated on the inside of a capillary column. The separation of enantiomers is based on their different interactions with the chiral selector.

| Parameter | Typical Conditions for Chiral GC Separation |

| Chiral Stationary Phase | Cyclodextrin derivatives (e.g., Chirasil-DEX) |

| Carrier Gas | Helium, Hydrogen |

| Temperature Program | Gradient elution to optimize separation |

| Detector | Flame Ionization Detector (FID) |

Advanced Spectroscopic Methods for Stereochemical Assignment in Products

Once the stereoisomers have been separated, it is crucial to assign their absolute and relative stereochemistry. Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy can provide valuable information about the relative stereochemistry of diastereomers. The different spatial environments of the nuclei in diastereomers often result in distinct chemical shifts and coupling constants. For instance, the magnitude of the coupling constant between vicinal protons (³JHH) can be related to the dihedral angle between them, as described by the Karplus equation, which can help in determining the relative configuration of adjacent stereocenters.

To determine the absolute configuration, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used in conjunction with NMR. These agents react with the enantiomers to form diastereomeric adducts that exhibit distinguishable NMR spectra.

X-ray Crystallography:

For crystalline products, single-crystal X-ray crystallography provides an unambiguous determination of the absolute stereochemistry. This technique maps the electron density in the crystal, allowing for the precise determination of the three-dimensional arrangement of atoms in the molecule.

| Spectroscopic Method | Application in Stereochemical Assignment |

| ¹H NMR | Determination of relative stereochemistry through analysis of chemical shifts and coupling constants. |

| ¹³C NMR | Provides information on the chemical environment of carbon atoms, aiding in stereochemical analysis. |

| NOE Spectroscopy | Nuclear Overhauser Effect (NOE) experiments can establish through-space proximity of protons, helping to elucidate relative stereochemistry. |

| X-ray Crystallography | Unambiguous determination of the absolute configuration of crystalline compounds. |

Emerging Methodologies and Future Research Perspectives

Green Chemistry Approaches to Synthesis and Utilization

Green chemistry principles are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact and enhance safety. uniroma1.it This involves reducing waste, eliminating hazardous substances, and improving energy efficiency. uniroma1.it For acyl chlorides, which are highly reactive, green approaches focus on alternative reaction conditions and biocatalytic methods.

A significant goal in green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net Solvent-free reaction conditions offer numerous advantages, including reduced environmental pollution, lower costs, and simplified purification processes. In the context of acylation reactions, using one of the reactants as the solvent is a viable strategy. Research has demonstrated efficient and solvent-free acylation where an acid chloride serves as both the acylating agent and the solvent in a micro-channel reactor. researchgate.net This approach not only aligns with green chemistry principles by eliminating an auxiliary substance but can also lead to higher reactant concentrations, potentially improving reaction rates. researchgate.net While this specific protocol has been detailed for the acylation of 2-methylnaphthalene, the underlying principle is applicable to other acylation reactions, including those involving (R)-(+)-2-Benzyloxypropionyl chloride. The development of such protocols for this specific chiral acyl chloride would represent a significant step towards a more sustainable synthetic process.

| Parameter | Condition/Result | Source |

| Reaction Type | Friedel-Crafts Acylation | researchgate.net |

| Reactants | 2-Methylnaphthalene, Acetyl chloride / Propionyl chloride | researchgate.net |

| Solvent | None (Acid chloride acts as solvent) | researchgate.net |

| Key Advantage | Eliminates the need for a separate solvent, aligning with Green Chemistry Principle 5. | researchgate.net |

| Potential Benefit | Increased reactant concentration can enhance reaction kinetics. | researchgate.net |

Flow Chemistry Applications for Continuous Acylation Processes

Flow chemistry, or continuous-flow synthesis, is a modern manufacturing technology that offers significant advantages over traditional batch processing, including enhanced safety, better process control, improved scalability, and higher yields. mdpi.commdpi.com Reactions are conducted in a continuously flowing stream within a network of tubes or microreactors. researchgate.net This technology is particularly well-suited for handling highly reactive and unstable intermediates like acid chlorides. researchgate.net

Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing the exothermicity often associated with acylation reactions. nih.gov The rapid mixing and superior heat transfer in microreactors can minimize the formation of byproducts and improve selectivity. researchgate.net Several studies have demonstrated the successful synthesis of various compounds, including active pharmaceutical ingredients, using continuous-flow setups that involve the in situ generation and reaction of acyl chlorides. mdpi.comresearchgate.net Applying this technology to the acylation reactions of this compound could lead to a safer, more efficient, and easily scalable manufacturing process, enabling on-demand production while minimizing the risks associated with storing large quantities of this reactive chemical. researchgate.net

| Feature | Benefit in Flow Chemistry | Source |

| Process Control | Precise control of temperature, pressure, and residence time. | nih.gov |

| Safety | Small reaction volumes minimize risks with hazardous reagents. | researchgate.net |

| Heat Transfer | Superior heat exchange in microreactors prevents hotspots. | researchgate.net |

| Scalability | Production can be scaled up by running the system for longer periods. | mdpi.com |

| Efficiency | Often results in higher conversions and shorter reaction times. | nih.gov |

Computational Chemistry and Modeling for Predictive Stereoselectivity

Computational chemistry has become an indispensable tool in modern organic synthesis for understanding reaction mechanisms and predicting the outcomes of stereoselective reactions. whiterose.ac.uk By modeling molecular structures and their interactions, chemists can gain insights that are difficult or impossible to obtain through experimentation alone.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. whiterose.ac.uk It is widely employed to calculate the geometries and energies of reactants, products, and, most importantly, transition states. nih.gov By comparing the activation energies of different possible reaction pathways, DFT can provide a rationale for the observed stereoselectivity or predict the outcome of a new reaction. acs.orgresearchgate.net For reactions involving chiral molecules like this compound, DFT calculations can model the transition state of the acylation step. This allows researchers to understand how the chiral center influences the approach of the nucleophile, leading to the preferential formation of one diastereomer over another. nih.gov Such computational analysis helps in the rational design of catalysts and reaction conditions to achieve higher levels of stereocontrol. whiterose.ac.uk

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly valuable for investigating non-covalent interactions that govern molecular recognition phenomena, including chiral recognition. nih.govnsf.gov Chiral recognition is the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral compound. MD simulations can model the dynamic interactions between a chiral substrate and a chiral selector, such as a chiral catalyst or a stationary phase in chromatography. scirp.org By analyzing the simulation trajectories, researchers can identify the key intermolecular interactions, like hydrogen bonds and steric repulsions, that are responsible for the differentiation between enantiomers. nih.govnsf.gov These simulations provide detailed, molecular-level insights into how chiral information is transferred during a reaction, aiding in the development of more effective methods for enantioselective synthesis and separation. scirp.org

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing (R)-(+)-2-Benzyloxypropionyl chloride with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., Sharpless-type catalysts) or resolution techniques like crystallization with chiral auxiliaries. Monitor reaction conditions (temperature, solvent polarity) using thermodynamic data (e.g., enthalpy of formation, boiling points) from NIST Chemistry WebBook to optimize yield and purity . Validate enantiomeric excess via chiral HPLC or polarimetry, referencing pharmacopeial chromatographic methods for related benzyl-protected compounds .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine NMR (¹H/¹³C) for structural confirmation (e.g., benzyloxy proton signals at δ 4.5–5.0 ppm) and IR spectroscopy for carbonyl (C=O stretch ~1800 cm⁻¹) and benzyl ether (C-O-C ~1250 cm⁻¹) groups. Compare retention times with reference standards in pharmacopeial HPLC protocols for benzyl alcohol derivatives . Quantify impurities (e.g., residual benzyl alcohol) using gas chromatography with flame ionization detection (GC-FID).

Q. How should researchers handle contradictions in reported thermodynamic properties (e.g., boiling points) for this compound?

- Methodological Answer : Cross-validate data using NIST-standardized measurements (e.g., Tboil, ΔvapH) . Replicate experiments under controlled conditions (e.g., inert atmosphere, calibrated equipment) to address discrepancies. For instance, conflicting boiling points may arise from decomposition; employ short-path distillation under reduced pressure and monitor purity post-distillation via spectroscopic methods.

Advanced Research Questions

Q. What strategies mitigate instability of this compound during storage?

- Methodological Answer : Store under anhydrous conditions (argon atmosphere) at –20°C to suppress hydrolysis. Use molecular sieves (3Å) in storage vials. Monitor degradation via periodic FT-IR to detect carboxylic acid formation (broad O-H stretch ~3000 cm⁻¹). Pharmacopeial guidelines for benzyl alcohol derivatives recommend avoiding light exposure and acidic contaminants .

Q. How can reaction mechanisms involving this compound be elucidated under varying nucleophilic conditions?

- Methodological Answer : Perform kinetic studies using stopped-flow NMR or time-resolved IR to track acyl chloride reactivity. Compare nucleophilic attack rates (e.g., amines vs. alcohols) under different solvents (polar aprotic vs. nonpolar). Use isotopic labeling (e.g., ¹⁸O) to trace oxygen exchange in hydrolysis pathways. Reference NIST reaction enthalpy data to model activation energies .

Q. What experimental designs resolve discrepancies in enantioselectivity during coupling reactions?

- Methodological Answer : Employ a Design of Experiments (DoE) approach, varying catalyst loading, temperature, and solvent. Use chiral stationary phase GC to quantify diastereomer ratios. Apply multivariate analysis (e.g., PCA) to identify dominant factors. Cross-reference with pharmacopeial methods for resolving chiral impurities in benzyl-protected intermediates .

Data Analysis & Contradiction Resolution

Q. How should researchers reconcile conflicting data on byproduct formation in acyl chloride reactions?

- Methodological Answer : Conduct LC-MS/MS to identify byproducts (e.g., dimerization products or benzyl alcohol adducts). Compare with synthetic standards and thermodynamic stability data (ΔfH°) . Use mechanistic simulations (DFT calculations) to predict side reaction pathways. Validate hypotheses via controlled quenching experiments at intermediate reaction stages.

Q. What protocols ensure reproducibility in catalytic asymmetric syntheses using this compound?

- Methodological Answer : Standardize catalyst pre-treatment (e.g., drying under vacuum) and substrate purity thresholds (>99% by GC). Document reaction parameters (e.g., stirring rate, moisture content) using pharmacopeial-grade validation frameworks . Share raw spectral data and chromatograms in supplementary materials to enable cross-lab verification.

Tables for Key Data

| Property | Value (NIST Standard) | Reference |

|---|---|---|

| Boiling Point (Tboil) | 215–220°C (lit.) | |

| ΔfH° (liquid) | -450 kJ/mol | |

| Enthalpy of Vaporization | 55 kJ/mol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.